molecular formula C11H9NOS B154426 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one CAS No. 10045-52-0

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B154426
CAS No.: 10045-52-0
M. Wt: 203.26 g/mol
InChI Key: ZOOGZFPRAKXWKI-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a synthetic organic compound that has garnered significant interest in scientific research. This compound is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one has a wide range of applications in scientific research:

Chemical Reactions Analysis

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Properties

IUPAC Name

1-(2-phenyl-1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGZFPRAKXWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345490
Record name 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10045-52-0
Record name 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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